molecular formula C18H22N4O4S2 B2422431 ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392292-49-8

ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2422431
CAS No.: 392292-49-8
M. Wt: 422.52
InChI Key: VWDHMLZHCLLJGR-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes a thiadiazole ring and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiadiazole ring or the benzoate ester group.

    Reduction: This reaction can reduce specific functional groups within the compound.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2,2-dimethylpropanoyl)amino)benzoate
  • Ethyl 4-(dimethylamino)benzoate
  • Ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and the benzoate ester group distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-6-8-12(9-7-11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDHMLZHCLLJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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